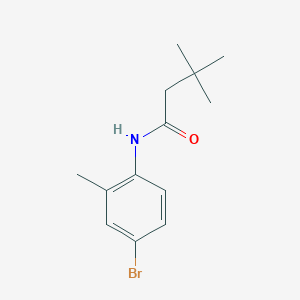![molecular formula C20H17ClN4O4S B297190 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297190.png)
1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione inhibits BTK by binding to a specific site on the kinase domain, preventing its activation and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
In preclinical studies, 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to induce apoptosis and inhibit proliferation of B-cells in vitro and in vivo. 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also inhibits the migration and adhesion of B-cells to the microenvironment, which is important for the development and progression of B-cell malignancies.
実験室実験の利点と制限
1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several advantages as a tool compound for studying BCR signaling and B-cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has also shown efficacy in preclinical models of CLL, MCL, and DLBCL, which are difficult to treat with current therapies. However, 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has some limitations, including its relatively short half-life and potential for drug-drug interactions.
将来の方向性
There are several potential future directions for the development of 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and other BTK inhibitors. One direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their efficacy and overcome resistance mechanisms. Another direction is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by BCR signaling. Finally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize therapy and improve patient outcomes.
合成法
The synthesis of 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves several steps, including the condensation of 4-chlorobenzaldehyde with 2-furoic acid to form the corresponding Schiff base. The Schiff base is then reacted with piperazine and thiosemicarbazide to yield the final product, 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
科学的研究の応用
1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(4-chlorophenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potent inhibition of BTK activity and downstream signaling pathways, leading to decreased proliferation and increased apoptosis of B-cells.
特性
分子式 |
C20H17ClN4O4S |
|---|---|
分子量 |
444.9 g/mol |
IUPAC名 |
(5E)-1-(4-chlorophenyl)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H17ClN4O4S/c21-13-3-5-14(6-4-13)25-18(27)15(17(26)22-20(25)30)12-23-7-9-24(10-8-23)19(28)16-2-1-11-29-16/h1-6,11-12H,7-10H2,(H,22,26,30)/b15-12+ |
InChIキー |
SPOFXIYIXFIGFA-NTCAYCPXSA-N |
異性体SMILES |
C1CN(CCN1/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCN1C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)